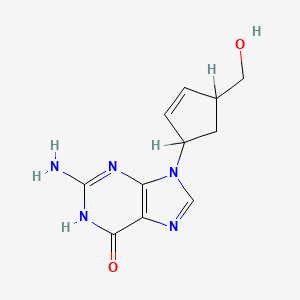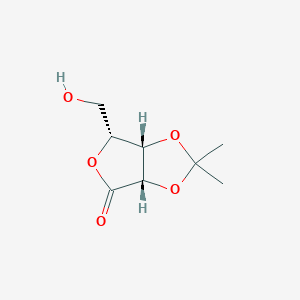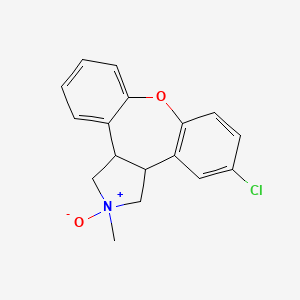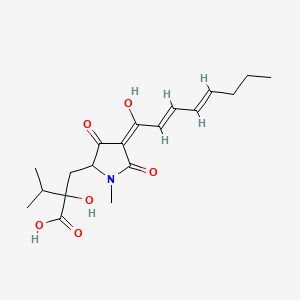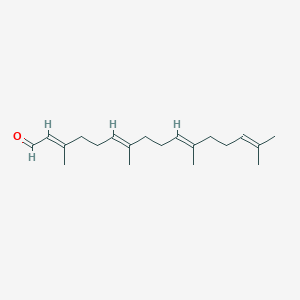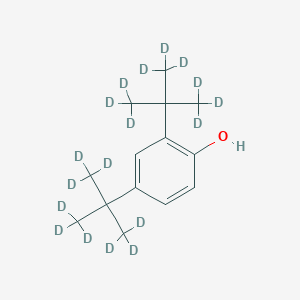
N-Óxido de doxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A metabolite of Doxylamine.
Aplicaciones Científicas De Investigación
Bioquímica y Farmacología
El N-Óxido de doxilamina está involucrado en varios procesos bioquímicos y farmacológicos {svg_1}. Es un tema de interés en el estudio de la N-Oxidación de fármacos, que involucra la transformación bioquímica de los fármacos en el cuerpo {svg_2}.
Toxicología
El compuesto también se estudia en el campo de la toxicología {svg_3}. Comprender sus propiedades toxicológicas puede ayudar a predecir su perfil de seguridad y posibles efectos adversos {svg_4}.
Química Analítica
El this compound se usa como un estándar en química analítica {svg_5}. Se utiliza particularmente en aplicaciones de cromatografía de intercambio iónico (IC), que se aplican al análisis ambiental o de alimentos y al control de calidad {svg_6}.
Enzimología
El compuesto es un sustrato para varias enzimas, incluidas las mono-oxigenasas que contienen flavina {svg_7}. Estudiar sus reacciones enzimáticas puede proporcionar información sobre los mecanismos de estas enzimas {svg_8}.
Farmacogenética
El this compound es un tema de interés en la farmacogenética {svg_9}, que estudia cómo las variaciones genéticas influyen en la respuesta del cuerpo a los fármacos {svg_10}.
Metabolismo Microbiano
El compuesto también se estudia en el contexto del metabolismo microbiano {svg_11}. Los microorganismos pueden metabolizar el this compound, y comprender este proceso puede tener implicaciones para la biorremediación y el metabolismo de los fármacos {svg_12}.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Doxylamine N-Oxide can be achieved through the oxidation of Doxylamine using a suitable oxidizing agent.", "Starting Materials": [ "Doxylamine", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid)" ], "Reaction": [ "Doxylamine is dissolved in a suitable solvent (e.g. methanol, ethanol, acetonitrile)", "The oxidizing agent is added to the solution slowly with stirring at a temperature of 0-5°C", "The reaction mixture is allowed to stir for a suitable period of time (e.g. 2-4 hours) at the same temperature", "The reaction is quenched by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate)", "The mixture is filtered to remove any solid impurities", "The filtrate is concentrated under reduced pressure to obtain the crude product", "The crude product is purified by recrystallization or column chromatography using a suitable solvent system (e.g. methanol-chloroform)" ] } | |
Número CAS |
97143-65-2 |
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |
InChI |
InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |
Clave InChI |
SSGKPGKMFJONCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |
Sinónimos |
N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |
Origen del producto |
United States |
Q1: What are the major metabolic pathways of doxylamine in primates?
A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:
Q2: How does the metabolism of doxylamine differ between rats and primates?
A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.
Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?
A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:
- Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].
- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].
- High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].
- Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].
Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?
A4: Research has shown that both doxylamine and its metabolite, doxylamine N-oxide, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of doxylamine N-oxide detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.
Q5: What is the role of in vitro models in studying doxylamine metabolism?
A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


